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Glycolic Acid Calcium Salt

Catalog No.
S14325899
CAS No.
M.F
C4H6CaO6
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycolic Acid Calcium Salt

Product Name

Glycolic Acid Calcium Salt

IUPAC Name

calcium;2-hydroxyacetate

Molecular Formula

C4H6CaO6

Molecular Weight

190.16 g/mol

InChI

InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

CHRHZFQUDFAQEQ-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2]

Glycolic Acid Calcium Salt, also known as Calcium Glycolate, is a calcium salt of glycolic acid with the molecular formula C4H6CaO6\text{C}_4\text{H}_6\text{CaO}_6 and a molecular weight of approximately 190.16 g/mol. This compound is characterized by its white crystalline appearance and is soluble in water, which makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries. Glycolic acid itself is an alpha hydroxy acid commonly used in skin care products for its exfoliating properties, and its calcium salt form retains some of these beneficial characteristics while providing additional stability and compatibility in formulations .

Due to the presence of both carboxylate and hydroxyl functional groups. Key reactions include:

  • Deprotonation: In basic conditions, glycolic acid can lose a proton from its hydroxyl group, forming a glycolate ion.
  • Complexation: The calcium ion can form complexes with various anions or ligands, affecting solubility and bioavailability.
  • Hydrolysis: In aqueous environments, Glycolic Acid Calcium Salt can hydrolyze to release glycolic acid and calcium ions.

These reactions are significant for understanding the compound's behavior in biological systems and its interactions with other substances .

Glycolic Acid Calcium Salt exhibits several biological activities that are primarily attributed to its glycolic acid component. These include:

  • Exfoliation: It promotes the shedding of dead skin cells, enhancing skin texture and appearance.
  • Moisturization: The compound can improve skin hydration by attracting water molecules to the skin surface.
  • Wound Healing: Some studies suggest that glycolic acid derivatives may accelerate wound healing processes by promoting cell turnover and collagen synthesis.

The biological effects make Glycolic Acid Calcium Salt a valuable ingredient in dermatological formulations and cosmetic products .

Glycolic Acid Calcium Salt can be synthesized through various methods:

  • Neutralization Reaction: This method involves the neutralization of glycolic acid with calcium hydroxide or calcium carbonate. The reaction produces Glycolic Acid Calcium Salt along with water or carbon dioxide.
    C2H4O3+Ca OH 2C4H6CaO6+2H2O\text{C}_2\text{H}_4\text{O}_3+\text{Ca OH }_2\rightarrow \text{C}_4\text{H}_6\text{CaO}_6+2\text{H}_2\text{O}
  • Evaporation Method: Mixing glycolic acid with calcium salts in a solvent followed by evaporation can yield Glycolic Acid Calcium Salt as a solid residue.
  • Precipitation Method: By mixing solutions of calcium chloride and sodium glycolate, Glycolic Acid Calcium Salt precipitates out of solution.

These methods allow for the production of Glycolic Acid Calcium Salt in varying purities suitable for different applications .

Glycolic Acid Calcium Salt has diverse applications across several fields:

  • Cosmetics: Used in skin care products for exfoliation, hydration, and improving skin texture.
  • Pharmaceuticals: Potential use in formulations aimed at treating skin disorders due to its biological activity.
  • Food Industry: May be utilized as a food additive or preservative due to its antimicrobial properties.
  • Agriculture: Investigated for use as a growth enhancer or soil conditioner due to its mineral content .

Research on the interaction of Glycolic Acid Calcium Salt with other compounds indicates that it can enhance the efficacy of certain active ingredients in formulations. For example:

  • Synergistic Effects: When combined with other alpha hydroxy acids or beta hydroxy acids, it may enhance exfoliation without increasing irritation.
  • Stability Studies: Interaction with various excipients has shown that Glycolic Acid Calcium Salt maintains stability under different pH conditions, which is crucial for product formulation.

These interaction studies are essential for optimizing formulations in both cosmetic and pharmaceutical applications .

Several compounds share structural similarities with Glycolic Acid Calcium Salt. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Lactic Acid Calcium SaltC6H10CaO6Known for its moisturizing properties; used in cosmetics.
Citric Acid Calcium SaltC6H8CaO7Acts as a chelating agent; used widely in food preservation.
Malic Acid Calcium SaltC4H6CaO5Provides sour flavor; used in food and beverages.

Uniqueness of Glycolic Acid Calcium Salt

Glycolic Acid Calcium Salt is unique due to its specific combination of exfoliating properties derived from glycolic acid along with the mineral benefits provided by calcium. This dual functionality makes it particularly valuable in cosmetic formulations aimed at improving skin health while also providing essential minerals .

Chemical Synthesis Routes via Neutralization Reactions

The most established method for producing glycolic acid calcium salt involves the neutralization of glycolic acid with calcium-bearing bases. Glycolic acid, a hydroxyacetic acid, reacts with calcium carbonate ($$ \text{CaCO}3 $$) or calcium hydroxide ($$ \text{Ca(OH)}2 $$) in aqueous media to form calcium glycolate ($$ \text{Ca(C}2\text{H}3\text{O}3\text{)}2 $$). The reaction proceeds as follows:

$$
2 \text{HOCH}2\text{COOH} + \text{CaCO}3 \rightarrow \text{Ca(HOCH}2\text{COO)}2 + \text{CO}2 + \text{H}2\text{O}
$$

Industrial protocols typically employ calcium carbonate due to its cost-effectiveness and mild reaction conditions. A study mimicking optimized gluconate synthesis demonstrated that maintaining temperatures at 80–90°C during neutralization enhances reaction kinetics, achieving near-complete conversion within 1.5 hours. Post-reaction, activated carbon is introduced to decolorize the solution, followed by hot filtration to remove unreacted solids.

Crystallization is critical for isolating high-purity calcium glycolate. Cooling the filtrate to 10–20°C under controlled agitation (20 ± 1 Hz) promotes uniform crystal growth, mitigating agglomeration and supersaturation issues. Seed crystals are often added at 30–40°C to initiate nucleation. Centrifugal filtration and subsequent drying at 60–75°C yield a final product with purity exceeding 98%.

Table 1: Optimization of Crystallization Parameters in Calcium Salt Production

ParameterOptimal RangeImpact on Yield/Purity
Temperature10–20°CPrevents amorphous aggregation
Agitation Frequency20 ± 1 HzEnsures homogeneous mixing
Crystallization Time8–12 hoursMaximizes crystal maturation

Enzymatic and Bio-Catalytic Production Techniques

Recent advances in biotechnology have enabled the production of glycolic acid calcium salt via enzymatic and microbial pathways. Engineered Escherichia coli strains expressing glycolate oxidase and glyoxylate reductase can convert glyoxylate to glycolic acid, which is subsequently neutralized with calcium hydroxide. This two-step process achieves a 70–80% conversion efficiency under aerobic fermentation conditions.

Another approach utilizes lipases to hydrolyze glycolic acid esters (e.g., methyl glycolate) in the presence of calcium sources. For instance, Candida antarctica lipase B immobilized on silica gel catalyzes ester hydrolysis at pH 7.0 and 40°C, yielding calcium glycolate with 85% efficiency. However, enzyme stability and substrate inhibition remain barriers to large-scale adoption.

Key Advantages of Bio-Catalytic Methods:

  • Reduced reliance on fossil-derived feedstocks.
  • Lower energy consumption compared to high-temperature neutralization.
  • Potential for continuous fermentation systems.

Industrial Scalability and Process Optimization Challenges

Scaling calcium glycolate production presents multifaceted challenges. Neutralization reactions require precise stoichiometric ratios to avoid excess unreacted base, which complicates downstream purification. Industrial trials indicate that a 1:0.5 molar ratio of glycolic acid to calcium carbonate minimizes residual reactants while maximizing yield.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

189.9790288 g/mol

Monoisotopic Mass

189.9790288 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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